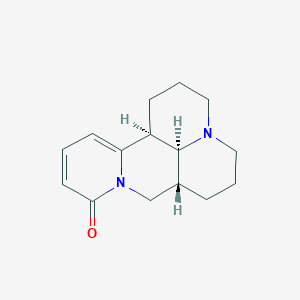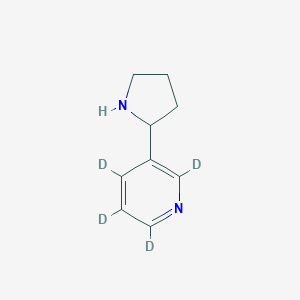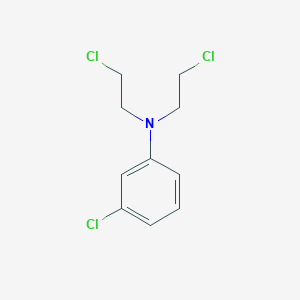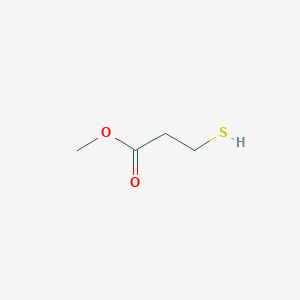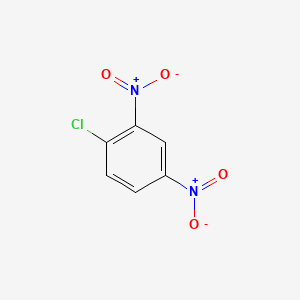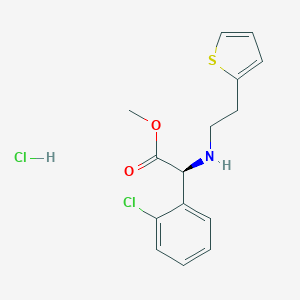
Pentadecanal
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to pentadecanal, such as pentadecaphenylenes and pentadecablock copolymers, involves sophisticated organic synthesis techniques. For example, pentadecaphenylenes were synthesized via electron-transfer oxidation of the corresponding Lipshutz cuprate, demonstrating the complexity and precision required in synthesizing long-chain organic compounds (Rahman et al., 2013). Similarly, the scalable syntheses of well-defined pentadecablock bipolymer and quintopolymer highlight the advancements in polymer chemistry, providing methodologies for creating complex macromolecules with specific properties (Carroll et al., 2018).
Molecular Structure Analysis
Understanding the molecular structure of this compound and related compounds is crucial for exploring their chemical behavior and potential applications. The synthesis and structure elucidation of various polyacetylenic acids and ethers derived from or related to this compound-like structures provide insights into the arrangement of atoms and the possible interactions within these molecules (Zeni et al., 2001; Takamura et al., 2009).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, reflecting their reactivity and potential for chemical modifications. The synthesis of pentadecyl 6-hydroxydodecanoate through a tandem cross-metathesis/hydrogenation sequence showcases the reactivity of these molecules and their utility in producing complex organic compounds (Bourcet et al., 2008).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as their phase behavior, melting points, and solubility, are essential for their practical applications. While specific studies on this compound's physical properties were not identified, the research on similar long-chain compounds provides a foundation for understanding how structural variations can influence these properties.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards various reagents, stability under different conditions, and the ability to form complexes or engage in specific reactions, are central to its application in synthesis and material science. The study on pentadecatungstotrivanadodiphosphoric heteropoly acid demonstrates the potential for designing molecules with specific functionalities and reactivities (Tong et al., 2012).
Wissenschaftliche Forschungsanwendungen
Stoffwechsel von Sphingolipiden
Pentadecanal spielt eine Rolle im Stoffwechsel von Sphingolipiden, die wichtige Bestandteile von Zellmembranen sind. Es wurde ein Bioassay mit einem this compound-Derivat entwickelt, um die Aktivität der S1P-Lyase zu messen . Dieses Enzym ist entscheidend für die Regulierung der Sphingosin-1-Phosphat (S1P)-Spiegel, einem Lipid-Signalmolekül, das das Überleben und die Proliferation von Zellen beeinflusst . Der Assay bietet eine empfindliche Methode zur Untersuchung der S1P-Lyase-Aktivität, die für das Verständnis von Erkrankungen im Zusammenhang mit dem Sphingolipid-Stoffwechsel von Bedeutung ist.
Langlebigkeitsforschung
In der Langlebigkeitsforschung wurden this compound-Derivate mit Verbindungen wie Rapamycin und Metformin verglichen, von denen bekannt ist, dass sie die Lebensdauer verlängern . Diese Studien konzentrieren sich auf die Aktivierung der AMPK- und die Inhibition der mTOR-Signalwege, die beide für Alterung und Langlebigkeit von zentraler Bedeutung sind . Die Rolle von this compound in diesen Signalwegen könnte es zu einem wertvollen Werkzeug für die Entwicklung von Therapien machen, die die Langlebigkeit fördern.
Kardiometabolische Gesundheit
This compound steht im Zusammenhang mit der kardiometabolischen Gesundheit, da es in bestimmten Fettsäuren vorkommt. Forschungen zeigen, dass niedrige Spiegel von this compound-verwandten Verbindungen das Risiko für Typ-2-Diabetes, Herzerkrankungen und andere Stoffwechselstörungen erhöhen können . Das Verständnis seiner Funktion könnte zu neuen Strategien zur Vorbeugung und Behandlung dieser Erkrankungen führen.
Modulation des Immunsystems
Die Modulation des Immunsystems ist ein weiterer Bereich, in dem this compound Potenzial zeigt. Es wurde festgestellt, dass es Aktivitäten mit Verbindungen teilt, die entzündungshemmende Wirkungen haben . Dies deutet darauf hin, dass this compound zur Entwicklung von Behandlungen für Erkrankungen verwendet werden könnte, die durch chronische Entzündungen gekennzeichnet sind.
Krebsforschung
Die Beteiligung von this compound an Zellsignalwegen erstreckt sich auch auf die Krebsforschung. Seine Auswirkungen auf Zellproliferationssignale können Einblicke in die Mechanismen des Krebswachstums und potenzielle therapeutische Ziele liefern . Durch das Verständnis, wie this compound diese Signalwege beeinflusst, können Forscher neue Wege für die Krebsbehandlung erforschen.
Lebergesundheit
Die Leber ist ein weiteres Organ, das von der this compound-Forschung profitieren könnte. Studien deuten darauf hin, dass this compound-verwandte Fettsäuren vor nichtalkoholischer Fettlebererkrankung und anderen Lebererkrankungen schützen können . Die Untersuchung seiner Auswirkungen auf die Lebergesundheit könnte zu einer besseren Vorbeugung und Behandlung von Lebererkrankungen führen.
Neurowissenschaften
In den Neurowissenschaften könnte this compound für die Untersuchung neurodegenerativer Erkrankungen von Bedeutung sein. Seine Rolle im Sphingolipid-Stoffwechsel ist relevant, da Sphingolipide für die Gehirnfunktion und -struktur wichtig sind . Die Erforschung der neurologischen Auswirkungen von this compound könnte zu Behandlungen für Erkrankungen wie Alzheimer und Parkinson beitragen.
Analytische Chemie
Schließlich wird this compound in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet. Die Entwicklung eines quantitativen Protokolls und einer Derivatisierungsmethode für die this compound-Analyse erhöht die Empfindlichkeit und Genauigkeit biochemischer Assays<a aria-label="1: " data
Wirkmechanismus
Target of Action
Pentadecanal primarily targets biofilms formed by Staphylococcus epidermidis, a bacterium known to cause infections related to medical devices . The compound’s anti-biofilm activity has been demonstrated in both static and dynamic biofilm assays .
Mode of Action
Biochemical Pathways
This disruption likely involves multiple biochemical pathways related to bacterial communication and biofilm development .
Pharmacokinetics
It has been shown that this compound can be adsorbed onto the surface of polydimethylsiloxane (pdms), a widely used silicone-based polymer . This suggests that this compound could potentially be used in coatings for medical devices to prevent biofilm formation.
Result of Action
The primary result of this compound’s action is the significant reduction of biofilm formation by S. epidermidis . This has important implications for preventing infections associated with medical devices, as S. epidermidis is a major cause of such infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been found to be produced by the Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 , suggesting that it may be particularly effective in cold environments. Additionally, the efficacy of this compound as an anti-biofilm agent can be enhanced when it is adsorbed onto the surface of materials such as PDMS .
Safety and Hazards
Eigenschaften
IUPAC Name |
pentadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJZNCFDLXSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062633 | |
| Record name | Pentadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
284.00 to 286.00 °C. @ 760.00 mm Hg | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2765-11-9 | |
| Record name | Pentadecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXR39QX5Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 25 °C | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main biological activity of pentadecanal that has been researched?
A1: this compound has shown promising activity as an anti-biofilm agent, specifically against Staphylococcus epidermidis. [, , ] This bacterium is a common cause of infections related to medical devices due to its ability to form biofilms, which are resistant to antibiotics and host immune responses.
Q2: How does this compound exert its anti-biofilm activity?
A2: While the exact mechanism is still under investigation, research suggests that this compound may act as an AI-2 signal molecule, interfering with the quorum sensing mechanism that S. epidermidis uses to form biofilms. []
Q3: Has this compound been investigated for its potential in treating existing biofilms?
A4: While most research focuses on this compound’s ability to prevent biofilm formation, some studies have explored its use in combination with antibiotics. Results indicate that pentadecanoic acid, a derivative of this compound, can enhance the antimicrobial activity of vancomycin against S. epidermidis. [, ] This suggests a potential synergistic effect that could be beneficial in treating established biofilms.
Q4: What are the potential applications of this compound's anti-biofilm properties?
A4: this compound and its derivatives show promise in developing:
- Anti-biofilm coatings for medical devices: Research has focused on modifying polydimethylsiloxane (PDMS), a common material for medical devices, with this compound and pentadecanoic acid coatings to reduce S. epidermidis biofilm formation. []
- New antibacterial agents: this compound’s activity against both S. epidermidis and potentially L. monocytogenes suggests potential applications in food safety and preservation. []
Q5: What is the significance of discovering an anti-biofilm molecule from an Antarctic bacterium?
A6: The discovery of this compound from Pseudoalteromonas haloplanktis TAC125, an Antarctic bacterium, highlights the potential of extremophiles as sources of novel bioactive compounds. [] Organisms living in extreme environments often produce unique molecules with potential applications in medicine, biotechnology, and other fields.
Q6: What is the role of this compound in rice plants?
A7: In rice plants, this compound is a product of fatty acid alpha-oxidation, a metabolic pathway essential for breaking down fatty acids. [, ] An enzyme called alpha-oxygenase catalyzes the initial step in this pathway, forming 2-hydroperoxypalmitic acid, which then degrades to this compound. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C15H30O, and its molecular weight is 226.40 g/mol.
Q8: How is this compound typically synthesized?
A9: One method for synthesizing this compound involves using sym-trithiane as a starting material, as described in one of the research papers. [] This method involves several steps, including alkylation, hydrolysis, and oxidation reactions.
Q9: What spectroscopic techniques are used to characterize this compound?
A10: Researchers commonly employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to identify and characterize this compound. [, , , ]
Q10: Has the synthesis of jaspine B, a natural product, been achieved using this compound?
A11: Yes, researchers have successfully synthesized jaspine B using this compound as a starting material. [, ] This synthesis utilizes an enantioselective aldol reaction as a key step, demonstrating the versatility of this compound as a building block in organic synthesis.
Q11: Is there any information available regarding the toxicity of this compound?
A11: While the research papers provided focus on the anti-biofilm activity of this compound, they do not provide specific data on its toxicity. Further studies are needed to assess its safety profile, including potential adverse effects and long-term consequences.
Q12: Have any studies investigated the cytotoxicity of this compound?
A13: One study investigated the cytotoxicity of this compound and its derivatives on two immortalized eukaryotic cell lines. [] This type of research is crucial for evaluating the potential of this compound for biomedical applications, ensuring that it exhibits minimal toxicity towards human cells.
Q13: In what other research areas has this compound been identified?
A13: this compound has been found in various natural sources and has been studied in the context of:
- Flavor and aroma: this compound is a volatile compound found in various plants and fruits, contributing to their characteristic aromas. [, , , , , , , ] Studies have investigated its presence and potential role in the flavor profiles of foods such as beef sausage, low-fat sausages, and green chili pepper.
- Marine natural products: this compound has been isolated from marine organisms such as the red alga Laurencia filiformis [] and the sea hare Aplysia parvula. [] This highlights the diverse range of organisms that produce this compound and its potential ecological significance.
- Pollinator attractants: Research suggests that this compound may play a role in attracting pollinators, particularly wasps, to certain orchid species. [] This finding contributes to our understanding of plant-insect interactions and the chemical ecology of pollination.
Q14: What analytical techniques are used to quantify this compound in different matrices?
A15: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in complex mixtures. [, , , , , , , , , , ] Researchers often employ techniques like headspace solid-phase microextraction (HS-SPME) [] and hydrodistillation [, , , , , ] to isolate volatile compounds, including this compound, from various samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

